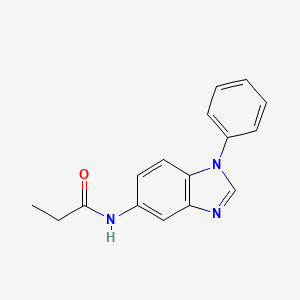
N-(1-phenyl-1H-benzimidazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-phenyl-1H-benzimidazol-5-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a benzimidazole derivative and is commonly referred to as PBA or PBP. It has been synthesized using various methods and has shown promising results in scientific research applications.
Mechanism of Action
The mechanism of action of PBA is not well understood. However, it is believed that PBA interacts with metal ions such as zinc and copper. PBA can form a stable complex with these metal ions, leading to changes in their physicochemical properties. PBA has also been shown to inhibit the activity of certain enzymes that require metal ions for their function.
Biochemical and Physiological Effects:
PBA has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties and can scavenge free radicals. PBA has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, PBA has been shown to have neuroprotective effects and can protect neurons from oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using PBA in lab experiments is its high selectivity towards metal ions such as zinc and copper. PBA can also be easily synthesized using simple methods. However, one of the limitations of using PBA is its low solubility in water, which can affect its bioavailability and limit its use in certain applications.
Future Directions
There are several future directions for research on PBA. One potential application is the development of PBA-based sensors for the detection of metal ions in biological samples. Another potential direction is the use of PBA in the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, the use of PBA in the development of new materials such as PBA-based polymers and PBA-modified nanoparticles can also be explored.
Synthesis Methods
PBA can be synthesized using various methods, including the reaction of 5-phenyl-1H-benzimidazole with propanoyl chloride in the presence of a base like triethylamine. Another method involves the reaction of 5-phenyl-1H-benzimidazole with propanoic acid in the presence of a dehydrating agent like thionyl chloride. The yield of PBA using these methods is around 60-70%.
Scientific Research Applications
PBA has shown promising results in various scientific research applications. It has been used as a fluorescent probe to detect zinc ions in cells. PBA has also been used as a chelating agent to remove heavy metal ions from wastewater. In addition, PBA has been used in the synthesis of other compounds such as PBA-based polymers and PBA-modified nanoparticles.
properties
IUPAC Name |
N-(1-phenylbenzimidazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-2-16(20)18-12-8-9-15-14(10-12)17-11-19(15)13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJZMKCENQXXTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N(C=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenyl-1H-benzimidazol-5-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5753182.png)



![N-[2-(4-methoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5753214.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methylpropanamide](/img/structure/B5753218.png)
![methyl 5-methyl-4-oxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5753219.png)

![N-isobutyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5753226.png)
![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5753236.png)
![1'-allyl-6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5753240.png)
![2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5753248.png)
![3-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid](/img/structure/B5753251.png)
![5-methyl-4-[(4-methylphenoxy)methyl]-N-phenyl-2-furamide](/img/structure/B5753253.png)